molecular formula C23H35NO4S B3179255 Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate CAS No. 98835-90-6

Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate

Cat. No.: B3179255
CAS No.: 98835-90-6
M. Wt: 421.6 g/mol
InChI Key: LBNUXTQQOXBRAR-QTAZYSQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate is a complex organic compound characterized by its unique structure, which includes an octyl group, a diethylamino group, and a phenylsulfonyl group attached to a pentadienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate typically involves multi-step organic reactions. One common method includes the reaction of octyl bromide with diethylamine to form octyl diethylamine. This intermediate is then reacted with phenylsulfonyl chloride to introduce the phenylsulfonyl group. Finally, the pentadienoate moiety is introduced through a condensation reaction with an appropriate diene compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylthiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenylsulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Octyl 5-(Diethylamino)-2-(phenylthio)-2,4-pentadienoate: Similar structure but with a phenylthio group instead of a phenylsulfonyl group.

    Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-hexadienoate: Similar structure but with a hexadienoate backbone.

Uniqueness

Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate is unique due to the presence of both the diethylamino and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

octyl (2Z,4E)-2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO4S/c1-4-7-8-9-10-14-20-28-23(25)22(18-15-19-24(5-2)6-3)29(26,27)21-16-12-11-13-17-21/h11-13,15-19H,4-10,14,20H2,1-3H3/b19-15+,22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNUXTQQOXBRAR-QTAZYSQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(=CC=CN(CC)CC)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)/C(=C/C=C/N(CC)CC)/S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate
Reactant of Route 2
Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate
Reactant of Route 3
Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate
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Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate
Reactant of Route 5
Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate
Reactant of Route 6
Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate

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